[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
This compound is a derivative of methanol where the hydrogen atom is replaced by a 1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl group. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the difluorophenyl group indicates that it has aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a difluorophenyl group and a methanol group. The difluorophenyl group would contribute to the compound’s aromaticity, while the triazole ring would introduce heteroatoms (nitrogen) into the structure .Chemical Reactions Analysis
As a derivative of methanol, this compound might undergo reactions similar to those of alcohols, such as oxidation or substitution. The presence of the triazole ring could also make it a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Catalytic Applications : A derivative of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, specifically tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been utilized as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. It forms a stable complex with CuCl, catalyzing the cycloaddition efficiently in water or neat conditions (Ozcubukcu et al., 2009).
Synthesis of Metal Complexes : Research indicates that derivatives of the compound are key in synthesizing rhenium(I) complexes, which have important applications in spectroscopy and electrochemistry (Anderson et al., 2013).
Corrosion Inhibition : Triazole derivatives, including those related to [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been explored as corrosion inhibitors for mild steel in acidic media. These compounds show potential due to their ability to adsorb on metal surfaces (Ma et al., 2017).
Anticancer Activity : Certain triazole derivatives have been synthesized for their potential anticancer activity. The derivative compounds show significant activity against human leukemia and hepatoma cells (Dong et al., 2017).
Chemical Synthesis and Catalysis : Tris(triazolyl)methanol ligands, closely related to the compound , are significant in the field of chemical synthesis and catalysis. They are used in various transition metal-mediated reactions (Etayo et al., 2016).
Photophysical Properties : The compound and its derivatives have been studied for their photophysical properties, especially in the context of fluorescence and absorption spectra, which is crucial in the development of photoluminescent materials (Singh et al., 2015).
Future Directions
properties
IUPAC Name |
[1-(2,3-difluorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGVBALMTYQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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